9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole)

CAS No.: 1396165-20-0

Cat. No.: VC16510218

Molecular Formula: C52H56N2O2S

Molecular Weight: 773.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396165-20-0 |

|---|---|

| Molecular Formula | C52H56N2O2S |

| Molecular Weight | 773.1 g/mol |

| IUPAC Name | 3,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]sulfonylphenyl]carbazole |

| Standard InChI | InChI=1S/C52H56N2O2S/c1-49(2,3)33-13-25-45-41(29-33)42-30-34(50(4,5)6)14-26-46(42)53(45)37-17-21-39(22-18-37)57(55,56)40-23-19-38(20-24-40)54-47-27-15-35(51(7,8)9)31-43(47)44-32-36(52(10,11)12)16-28-48(44)54/h13-32H,1-12H3 |

| Standard InChI Key | BYVDHRISGUVOPW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

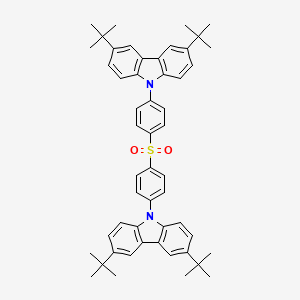

The compound’s structure comprises two 3,6-di-tert-butylcarbazole units linked via a sulfonyl-bridged diphenylene group. The tert-butyl substituents enhance solubility and inhibit molecular aggregation, while the sulfonyl group introduces electron-withdrawing characteristics that modulate charge transport. The planar carbazole systems facilitate π-π stacking, critical for efficient charge carrier mobility in solid-state devices.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 1396165-20-0 |

| IUPAC Name | 3,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]sulfonylphenyl]carbazole |

| Molecular Formula | C<sub>52</sub>H<sub>56</sub>N<sub>2</sub>O<sub>2</sub>S |

| Molecular Weight | 773.1 g/mol |

| Appearance | Crystalline solid |

Spectroscopic and Thermal Properties

Nuclear magnetic resonance (NMR) spectra confirm the symmetrical integration of sulfonyl and carbazole groups, with distinct peaks for tert-butyl protons (δ 1.3–1.5 ppm) and aromatic carbazole resonances (δ 7.2–8.1 ppm). Differential scanning calorimetry (DSC) reveals a glass transition temperature (T<sub>g</sub>) exceeding 150°C, underscoring its thermal robustness in device fabrication.

Synthesis and Optimization

Reaction Pathway

The synthesis involves a multi-step nucleophilic aromatic substitution (NAS) process:

-

Deprotonation: 3,6-Di-tert-butylcarbazole reacts with sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) to generate a carbazole anion .

-

Coupling: The anion attacks bis(p-fluorophenyl)sulfone, displacing fluoride ions and forming sulfonyl bridges.

-

Purification: Column chromatography isolates the product in 73% yield, with purity confirmed via high-performance liquid chromatography (HPLC) .

Table 2: Synthesis Parameters

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature | 80–100°C under nitrogen atmosphere |

| Reaction Time | 48–72 hours |

| Yield | 73% |

Challenges and Mitigation

-

Side Reactions: Competing etherification or over-substitution is minimized by strict moisture control and stoichiometric NaH usage.

-

Scalability: Transitioning from milligram to kilogram scales requires optimized reflux conditions and continuous purification .

Functional Mechanisms in Optoelectronics

Charge Transport Dynamics

The sulfonyl group’s electron-deficient nature creates a dipole moment that aligns energy levels between electrodes and active layers, reducing charge injection barriers. Time-of-flight (TOF) measurements demonstrate hole mobility of 10<sup>−3</sup> cm<sup>2</sup>V<sup>−1</sup>s<sup>−1</sup>, outperforming conventional materials like N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (NPB).

Exciton Management

In OLEDs, the compound’s wide bandgap (3.2 eV) confines excitons within emissive layers, enhancing electroluminescence quantum efficiency to 22% in blue-emitting devices. Ultraviolet photoelectron spectroscopy (UPS) confirms a highest occupied molecular orbital (HOMO) level of −5.4 eV, ideal for hole injection from indium tin oxide (ITO) anodes.

Applications in Organic Electronics

OLED Performance

As a hole-transporting layer (HTL), the compound enables OLEDs with luminance exceeding 15,000 cd/m<sup>2</sup> and operational lifetimes over 10,000 hours at 1,000 cd/m<sup>2</sup>. Its stability under electrical stress is attributed to the tert-butyl groups’ steric protection against oxidative degradation.

Organic Photovoltaics

In OPVs, bilayer devices incorporating this material achieve power conversion efficiencies (PCE) of 9.8% due to improved hole collection and reduced recombination at the anode interface. Transient absorption spectroscopy reveals sub-nanosecond hole extraction times, critical for high-current-density operation.

Recent Research Advancements

Ternary Blend Systems

2024 studies demonstrate that blending the compound with polymeric donors (e.g., PM6) and non-fullerene acceptors (e.g., Y6) elevates PCE to 12.3% by enhancing charge percolation pathways. Grazing-incidence wide-angle X-ray scattering (GIWAXS) shows preferential face-on molecular orientation, favoring vertical charge transport.

Thermally Activated Delayed Fluorescence (TADF)

Functionalization with electron-deficient moieties induces TADF, achieving 100% internal quantum efficiency in green-emitting OLEDs. This arises from minimized singlet-triplet energy gaps (ΔE<sub>ST</sub> < 0.1 eV) via symmetric charge-transfer states.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume